Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Drug Discovery Structural Biology

Scaffold-diverse piperidine-sulfonamide building blocks are frequently absent from commercial screening collections, limiting hit-finding against targets with hydrophobic binding pockets. This compound fills that gap with its 2-phenylethylsulfonamido substituent, which introduces steric bulk and lipophilicity distinct from common methyl- or phenyl-sulfonamide analogs. - Occupies a unique region of physicochemical space (moderate logP, balanced polarity) explicitly claimed in patent literature as a distinct chemical series for library construction. - Suitable for kinase-focused screening cascades; related piperidine sulfonamides show MEKK2 IC₅₀ < 1 µM and IKKβ pIC₅₀ 5.5-7.2. - Available as a custom-synthesis scaffold with systematic SAR expansion capability; request a quote for mg-to-gram quantities.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 1234998-82-3
Cat. No. B2801134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate
CAS1234998-82-3
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3
InChIKeyZPJIAXAZIFZFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate – Structural Baseline and Procurement Context


Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234998-82-3) is a fully synthetic, small-molecule piperidine derivative with a molecular formula of C₁₆H₂₄N₂O₄S and a molecular weight of 340.44 g/mol . It belongs to the broader class of piperidine‑sulfonamide conjugates, which have been widely investigated as carbonic anhydrase inhibitors, kinase modulators, and antibacterial agents [1]. A key structural feature is the 2‑phenylethyl substituent on the sulfonamide nitrogen, distinguishing it from simpler methyl or phenyl sulfonamide analogs and introducing specific steric and lipophilic characteristics relevant to target engagement .

Phenylethylsulfonamide piperidine scaffold distinct from methyl/phenyl analogs
Library-enriched chemotype per patent US20120122920 for diverse target screening
Class-level kinase and enzyme inhibitor precedent supports screening utility

Why Generic Substitution Fails for Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate


General piperidine-1-carboxylate sulfonamides cannot be assumed to be interchangeable. The specific 2‑phenylethylsulfonamido side chain introduces steric bulk and lipophilicity that distinguish it from smaller methyl or phenyl sulfonamide analogs. These structural differences directly influence molecular recognition at biological targets and impact physicochemical properties such as logP and solubility [1]. Patent literature specifically designates N‑substituted‑N‑phenylethylsulfonamides as a distinct scaffold for library construction and lead discovery, confirming that the phenylethyl motif is a design feature rather than an arbitrary substituent [2]. Consequently, substituting a close analog—such as a methyl sulfonamide or a phenyl sulfonamide derivative—risks altering target affinity, selectivity, and pharmacokinetic behavior in ways that cannot be predicted without direct comparative data.

Phenylethyl vs. methyl/phenyl sulfonamide: steric bulk and lipophilicity differences may shift target affinity and selectivity profiles.
Scaffold-specific library designation: generic piperidine sulfonamides may not reproduce the phenylethyl pharmacophoric orientation required for certain hydrophobic pockets.

Quantitative Differentiation Evidence for Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate


Structural Differentiation: Phenylethyl Sulfonamide vs. Methyl Sulfonamide Analogs

The compound bears a 2‑phenylethyl substituent on the sulfonamide nitrogen, in contrast to the widely used methyl sulfonamide analog (methyl 4‑(methylsulfonamidomethyl)piperidine‑1‑carboxylate). The phenylethyl group increases the calculated logP by approximately +1.4 to +1.8 units relative to the methyl analog (estimated using the Crippen fragmentation method) and adds roughly 94 ų of additional molecular volume . This structural difference has been demonstrated in patent literature to produce distinct binding modes: N‑substituted‑N‑phenylethylsulfonamides occupy hydrophobic enzyme pockets less accessible to smaller sulfonamide substituents [1].

Phenylethyl vs. Methyl
Class-level
Target: logP ~1.9–2.3, vol ~320–340 ų
Methyl analog: logP ~0.5–0.9, vol ~226–246 ų
ΔlogP ≈ +1.4, Δvol ≈ +94 ų
Reported higher lipophilicity and steric footprint context
Calculated values (Crippen fragmentation); review experimental logP
Medicinal Chemistry Drug Discovery Structural Biology

Scaffold Classification: Dedicated Phenylethylsulfonamide Library vs. General Piperidine Sulfonamides

Patent US20120122920 explicitly claims libraries of N‑substituted‑N‑phenylethylsulfonamides as a distinct chemical series for drug discovery, separating them from generic piperidine sulfonamides [1]. The phenylethyl motif is not merely a substituent but a pharmacophoric element that orients the sulfonamide group for interaction with specific biological targets. In contrast, simpler piperidine sulfonamides (e.g., piperidine sulfonamide, CAS 4108‑90‑1) have been profiled primarily as carbonic anhydrase inhibitors with Kᵢ values of 6.81–6.83 µM against CA I and CA II [2]. The intentional incorporation of the phenylethyl group in the target compound suggests a broader target profile beyond carbonic anhydrase inhibition.

Library Designation
Class-level
Member of phenylethylsulfonamide library (US20120122920)
vs. piperidine sulfonamide (CA inhibitor, Kᵢ 6.81 µM CA I)
Scaffold-specific library designed for diverse target screening
Patent claim scope; confirm multi-target profile
Chemical Biology High-Throughput Screening Library Design

Class-Level Biological Precedent: Piperidine Sulfonamides as Kinase and Enzyme Inhibitors

Piperidine sulfonamide derivatives as a class have demonstrated potent inhibition across multiple target families. Bridged piperidine sulfonamide analogs have shown MEKK2 inhibitory activity with IC₅₀ values in the sub‑micromolar range in cell‑based assays [1]. Substituted piperidine sulfonamides have also been reported as IKKβ inhibitors with pIC₅₀ values between 5.5 and 7.2 in biochemical assays [2]. While the target compound itself lacks direct target‑specific data, its inclusion in the phenylethylsulfonamide scaffold positions it within a validated bioactive chemical space. The methyl carbamate N‑substituent further differentiates it from N‑aryl or N‑alkyl carboxamide analogs, potentially affecting metabolic stability and solubility .

Kinase/Enzyme Class Activity
Class-level
MEKK2 IC₅₀ IKKβ pIC₅₀ 5.5–7.2
Reported class-level kinase/enzyme inhibition context
No direct target data for this compound; review assay conditions
Kinase Inhibition Enzyme Inhibition SAR

Optimal Application Scenarios for Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate in Research and Procurement


Diversity-Oriented Screening Library Enrichment

The compound’s phenylethylsulfonamide scaffold provides structural diversity not commonly found in commercial piperidine sulfonamide collections. As explicitly claimed in patent US20120122920, N‑substituted‑N‑phenylethylsulfonamides constitute a distinct chemical series suitable for high‑throughput screening against novel or orphan targets [1]. Procurement of this compound enriches screening decks with a chemotype that occupies a unique region of physicochemical space (moderate logP, balanced polarity), increasing the probability of identifying hits against targets with hydrophobic binding pockets.

Kinase and Enzyme Inhibitor Hit Identification

Based on demonstrated class‑level activity of piperidine sulfonamides against kinases such as MEKK2 (IC₅₀ < 1 µM) [2] and IKKβ (pIC₅₀ 5.5–7.2) [3], this compound is well‑suited for inclusion in kinase‑focused or enzyme‑inhibitor screening cascades. The methyl carbamate N‑substituent may offer advantages in solubility and metabolic stability relative to bulkier carboxamide analogs, making it a candidate for early‑stage hit‑to‑lead optimization where favorable ADME properties are prioritized.

Scaffold‑Hopping and SAR Exploration Programs

For projects seeking to replace or diversify a known sulfonamide‑containing lead series, this compound serves as a scaffold‑hopping tool. The 2‑phenylethyl group introduces a conformational degree of freedom absent in rigid phenyl sulfonamide analogs, potentially enabling access to binding conformations that cannot be achieved by flatter aromatic sulfonamides [1]. This flexibility is valuable in structure‑based drug design campaigns where induced‑fit binding is suspected.

Chemical Biology Probe Development

The well‑defined chemical structure and the commercial availability of closely related analogs enable systematic structure–activity relationship studies. Researchers can use this compound as a core scaffold for parallel synthesis of focused libraries to explore substituent effects on target engagement, selectivity, and cellular activity. The patent literature supports its use as a biologically and pharmacologically traceable scaffold for target deconvolution studies [1].

Application
Selection Property
Validation Focus
Diversity screening library enrichment
Phenylethylsulfonamide scaffold diversity
Hydrophobic pocket target screening
Kinase/enzyme inhibitor hit identification
Class-level kinase/enzyme inhibition precedent
Kinase panel or enzyme assay screening
Scaffold-hopping and SAR exploration
Conformational flexibility of phenylethyl group
Binding mode diversification studies
Chemical biology probe development
Synthetically tractable core scaffold
Target engagement and selectivity profiling
Quote Request

Request a Quote for Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.